molecular formula C8H7N3O6 B1671900 N-(2,4-Dinitrophenyl)glycine CAS No. 1084-76-0

N-(2,4-Dinitrophenyl)glycine

Cat. No. B1671900
CAS RN: 1084-76-0
M. Wt: 241.16 g/mol
InChI Key: RQPREKYEHBAOAR-UHFFFAOYSA-N
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Description

“N-(2,4-Dinitrophenyl)glycine” is a nitroaniline . It is also known by other names such as Dnp-glycine, N-Dnp-glycine, and GLYCINE, N-(2,4-DINITROPHENYL)- .


Molecular Structure Analysis

The molecular formula of “N-(2,4-Dinitrophenyl)glycine” is C8H7N3O6 . The IUPAC name is 2-(2,4-dinitroanilino)acetic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

“N-(2,4-Dinitrophenyl)glycine” is a solid at 20°C . It has a molecular weight of 241.16 g/mol . It appears as a light yellow to yellow to orange powder or crystal .

Scientific Research Applications

Osmolytic Properties and Stress Resistance in Plants

Research into glycine derivatives like glycine betaine (GB) highlights their critical roles in enhancing plant stress resistance to environmental stressors such as drought, salinity, and extreme temperatures. GB functions by stabilizing enzymes and membranes, suggesting that derivatives like N-(2,4-Dinitrophenyl)glycine could have potential applications in improving agricultural resilience through genetic engineering or exogenous application strategies (Ashraf & Foolad, 2007).

Immunomodulatory and Cytoprotective Effects

In the medical field, studies on L-glycine showcase its anti-inflammatory, immunomodulatory, and cytoprotective effects, which could be pivotal for therapeutic strategies in treating inflammatory diseases. This suggests that research into N-(2,4-Dinitrophenyl)glycine's effects in similar contexts could uncover new drug development pathways (Zhong et al., 2003).

Environmental and Health Impacts of Herbicides

Given the environmental concerns associated with herbicide usage, studies on glyphosate (a different chemical but relevant due to its widespread agricultural use) and its impact on health and ecosystems provide a framework for assessing the ecological footprint of agricultural chemicals, including potential derivatives like N-(2,4-Dinitrophenyl)glycine. Such research emphasizes the need for sustainable practices and the careful evaluation of chemical impacts on health and the environment (Van Bruggen et al., 2018).

Potential in Sleep Improvement and Neurological Benefits

Investigations into glycine's role in improving sleep quality suggest that amino acids and their derivatives could be beneficial in neurological health, offering a non-invasive approach to enhancing sleep and cognitive functions. This opens avenues for exploring N-(2,4-Dinitrophenyl)glycine's potential in similar applications (Bannai & Kawai, 2012).

Safety And Hazards

“N-(2,4-Dinitrophenyl)glycine” is classified as a flammable solid . It’s harmful if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2-(2,4-dinitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPREKYEHBAOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148536
Record name Glycine, N-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)glycine

CAS RN

1084-76-0
Record name N-(2,4-Dinitrophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dnp-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1084-76-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37410
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DNP-GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78T3J8FGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
V Macháček, V Štěrba, I Kolb… - … of Czechoslovak chemical …, 1988 - cccc.uochb.cas.cz
The reaction of methyl ester of N-(2,4-dinitrophenyl)glycine (I) with sodium methoxide produces 5-nitro-2(3H)benzimidazolone (III). The product identity has been proved by its isolation …
Number of citations: 5 cccc.uochb.cas.cz
V Macháček, M Sebránek, V Štěrba - Collection of Czechoslovak …, 1989 - cccc.uochb.cas.cz
The side reactions of N-methyl-N-(2,4-dinitrophenyl)glycine methylamide with methanolic sodium methoxide reversibly give the spiro adduct (spiro[(1,3-dimethyl-5-imidazolidone)-2,1'-(2…
Number of citations: 3 cccc.uochb.cas.cz
E Gómez, EA Macedo - Fluid Phase Equilibria, 2019 - Elsevier
In this work, the partitioning of four N-(2,4-dinitrophenyl)-amino acids (DNP-amino acids) in novel Aqueous Two-Phase Systems (ATPS) based on 1-hexyl-3-methylimidazolium …
Number of citations: 20 www.sciencedirect.com
J Kaválek, V Macháček, V Štěrba… - Collection of …, 1988 - cccc.uochb.cas.cz
The reaction of methyl ester of N-methyl-N-(2,4,6-trinitrophenyl)glycine with methoxide in methanol produces N-methyl-2-nitroso-4,6-dinitroaniline. The kinetics of formation of the …
Number of citations: 8 cccc.uochb.cas.cz
EI Bujan, ML Salum - Journal of physical organic chemistry, 2006 - Wiley Online Library
Several benzimidazole N‐oxide derivatives were synthesized in very good yields by heating under reflux the corresponding N‐(2,4‐ or 2,6‐dinitrophenyl) amino acid derivative with …
Number of citations: 14 onlinelibrary.wiley.com
KUB Rao, RR Soman, H Singh - Journal of thermal analysis, 1989 - Springer
Copper(II), silver(I) and lead(II) salts of N-(2,4-dinitrophenyl)-N-nitroglycine were prepared and characterised. The thermal behaviour of the salts in air and nitrogen atmospheres was …
Number of citations: 1 link.springer.com
PF Requejo, E Gómez, EA Macedo - Journal of Chemical & …, 2019 - ACS Publications
In this work, the partitioning of four N-(2,4-dinitrophenyl)-amino acids (DNP-l-leucine, DNP-l-valine, DNP-l-alanine, and DNP-glycine) in aqueous two-phase systems (ATPS) containing …
Number of citations: 12 pubs.acs.org
WO Foye, DB Mortenson - Journal of Pharmaceutical Sciences, 1962 - Elsevier
N-2,4-Dinitrophenyl- and N-4,5-dichloro-2-nitrophenyl-α-amino acids and esters have been synthesized in an attempt to remove the toxic effects of the nitro and dichloronitro benzene …
Number of citations: 1 www.sciencedirect.com
L Meriwether, FH Westheimer - Journal of the American Chemical …, 1956 - ACS Publications
Cupric, nickelous and cobaltous ions promote the hydrolysis of glycine amide in slightly alkaline solution. In the ab-sence of metal ions, phenylalanylglycine amide undergoes ring …
Number of citations: 125 pubs.acs.org
SC Silvério, P Madeira, O Rodríguez, JA Teixeira… - 2008 - repositorium.sdum.uminho.pt
Aqueous Two-Phase Systems (ATPSs) are biphasic systems composed mainly by water. ATPSs are obtained upon mixing of two aqueous solutions of certain polymers or a polymer …
Number of citations: 7 repositorium.sdum.uminho.pt

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